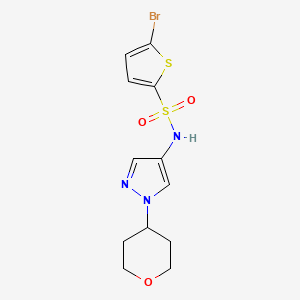
2-(benzylthio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzylthio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzylthio group, a trifluoromethyl group, and an indazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could make the compound susceptible to reactions involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present. For example, the trifluoromethyl group is known to influence properties such as polarity, boiling point, and stability .Scientific Research Applications
Synthesis and Chemical Reactions
Research in organic chemistry often explores the synthesis of complex molecules that contain similar structural elements to the queried compound. For example, studies on the synthesis of heterocyclic compounds, such as those incorporating a thiadiazole moiety, indicate a broad interest in creating molecules with potential biological activities. These syntheses often involve cascade reactions, where a series of chemical transformations are performed in a single operational step, leading to efficient and versatile methods for constructing complex molecules (Fadda et al., 2017; Schmeyers & Kaupp, 2002).
Biological Activities
Compounds with similar chemical backbones have been investigated for their potential biological activities. For instance, derivatives incorporating heterocyclic moieties like thiadiazole have been evaluated for their insecticidal properties against specific pests. Such studies underscore the importance of chemical synthesis in developing new agents for pest control and other agricultural applications (Fadda et al., 2017). Additionally, the antimicrobial evaluation of novel compounds indicates ongoing research into their use as potential antimicrobial agents, which could be relevant for the compound given the structural similarities (Fuloria et al., 2009).
Antitumor Activities
The synthesis and evaluation of compounds for antitumor activity is a significant area of research. Compounds similar to the queried molecule, featuring complex heterocyclic structures, have been synthesized and tested against various cancer cell lines. This research highlights the potential of such molecules in developing new chemotherapeutic agents (Albratty et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c20-19(21,22)18-15-8-4-5-9-16(15)25(24-18)11-10-23-17(26)13-27-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPMQNACDMDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-Dimethyl-8-(phenylethyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2702238.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)


![N-[[3-(Trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B2702244.png)
![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)
![N-(3-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2702248.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)
![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)
![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)
![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)

